molecular formula C21H19N3 B2548151 VA012

VA012

Cat. No.: B2548151
M. Wt: 313.4 g/mol
InChI Key: FXRHZHGEENHPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-Benzylindol-3-yl)methyl]pyridin-3-amine is a synthetic chemical compound designed for research and development applications. This molecule features a hybrid structure incorporating both indole and pyridine moieties, which are of significant interest in medicinal chemistry. The core N-benzylindole structure is a recognized pharmacophore in investigative oncology, with studies showing that analogs based on this scaffold exhibit potent anti-proliferative activities against a diverse range of cancer cell lines, including breast cancer (MCF-7, MDA-231) and lung cancer (A549, H460) cells . The specific substitution pattern of this compound suggests its potential utility in the synthesis of more complex molecules for biological evaluation. Researchers are exploring such structures primarily in the context of drug discovery, with a focus on developing novel anti-cancer agents . The presence of the pyridin-3-amine group may contribute to hydrogen bonding and coordination with biological targets, potentially influencing the compound's mechanism of action, which is an area of active investigation. Safety and Handling: This product is strictly for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3/c1-2-7-17(8-3-1)15-24-16-18(20-10-4-5-11-21(20)24)13-23-19-9-6-12-22-14-19/h1-12,14,16,23H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRHZHGEENHPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CNC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of VA012 involves several steps, starting from commercially available starting materials. The key steps include:

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

VA012 primarily undergoes the following types of reactions:

Common reagents used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

Pharmacological Applications

The biological activities of N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine are largely attributed to its indole structure, which is known to interact with various biological targets. Here are some notable applications:

1. Neuropharmacology

  • Indole derivatives, including N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine, have been studied for their interactions with central nervous system receptors. For instance, derivatives of indole have shown affinity for benzodiazepine receptors, suggesting potential applications in treating anxiety and sleep disorders .

2. Anticancer Activity

  • Research indicates that compounds with similar structures can exhibit anticancer properties. In particular, studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines, making them potential candidates for cancer therapy.

3. Anti-inflammatory Properties

  • The presence of the indole structure is associated with anti-inflammatory effects. Compounds similar to N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine have been evaluated for their ability to modulate inflammatory responses in vitro and in vivo models .

Comparative Analysis with Related Compounds

To understand the unique features of N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine, it is useful to compare it with structurally related compounds:

Compound NameStructure CharacteristicsUnique Features
1-BenzylindoleContains an indole structureKnown for its role in neuropharmacology
Pyridin-3-carboxamidePyridine core with carboxamide functionalityExhibits anti-inflammatory properties
N-(1-benzylindol-3-carbonyl)anilineCombines aniline with a carbonyl groupPotential anticancer activity

This table illustrates the versatility of indole derivatives in medicinal chemistry while emphasizing the unique combination of benzylindole and pyridine structures in N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine.

Case Studies

Several studies have highlighted the pharmacological potential of N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine:

Case Study 1: Benzodiazepine Receptor Affinity
Research has indicated that compounds similar to N-[ (1-benzylindol-3-yl)methyl]pyridin-3-amines demonstrate varying affinities for different subtypes of benzodiazepine receptors. The structure–activity relationships (SAR) suggest that substituents on the benzyl ring significantly influence receptor binding affinity .

Case Study 2: Anticancer Efficacy
A study investigated the anticancer effects of structurally related indole derivatives on breast cancer cell lines (MCF7). The results indicated dose-dependent inhibition of cell proliferation, highlighting the potential use of these compounds as therapeutic agents against cancer .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their pharmacological or synthetic relevance include:

Compound Name Substituents/Modifications Key Features Reference
N-(p-Tolyl)pyridin-3-amine (4m) Pyridin-3-amine + p-tolyl group Synthesized via Buchwald–Hartwig amination (83% yield); tolerates heterocyclic amines
4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine (5) Pyridin-3-amine + propargyloxy-benzyl + phenoxy Synthesized via Schiff base formation and NaBH4 reduction; used in TSPO ligand development
UDD (CYP51 inhibitor) Pyridin-3-amine + trifluoromethylphenyl-piperazine Potent anti-Trypanosoma cruzi activity via CYP51 inhibition
N-(3-Methylbutyl)-3-pyridinemethanamine Pyridin-3-amine + branched alkyl chain Demonstrates structural flexibility in amine-linked pyridine derivatives
N-(2,4-Dichlorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (12c) Pyridin-3-amine + dichlorobenzyl + pyrazolo-pyridine High HPLC purity (98.46%); potential kinase inhibitor

Substituent Impact :

  • Aromatic groups (e.g., benzyl, phenoxy) enhance binding to hydrophobic pockets in enzymes or receptors .
  • Electron-withdrawing groups (e.g., Cl, CF3) improve metabolic stability and target affinity .
  • Alkyne or propargyl moieties enable click chemistry for bioconjugation, as seen in TSPO ligand synthesis .

Buchwald–Hartwig Amination :

  • Used to synthesize N-(p-tolyl)pyridin-3-amine (83% yield) with tolerance for heterocyclic amines .
  • Contrasts with lower yields (17.9%) in Pd-catalyzed couplings for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .

Schiff Base Formation/Reduction :

  • Key for synthesizing 4-phenoxy-N-(propargyloxy-benzyl)pyridin-3-amine, yielding stable intermediates for further functionalization .

Reductive Amination :

  • Employed in resolving stereoisomers of piperidine derivatives, critical for chiral drug development .
Pharmacological and Analytical Data
Compound Name Biological Activity/Application Analytical Data (Yield/Purity) Reference
UDO and UDD Anti-T. cruzi (CYP51 inhibition) Comparable efficacy to posaconazole
12c, 12d, 12e Kinase inhibition (implied by NMR) HPLC purity: 98.46–99.18%
PBR28-alkyne (5) TSPO ligand for imaging 1H-NMR confirmed structure; 59% yield
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Not specified 17.9% yield; HRMS-validated

Key Observations :

  • Pyridin-3-amine derivatives with extended aromatic systems (e.g., indole, benzodioxole) show enhanced bioactivity due to π-π stacking or hydrogen bonding .
  • High-purity compounds (>98% HPLC) correlate with reliable in vitro results, as seen in kinase inhibitor analogs .

Biological Activity

N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine belongs to a class of compounds featuring an indole structure, which is known for its diverse biological properties. The indole moiety is often associated with anticancer, anti-inflammatory, and antimicrobial activities. The specific structure of this compound includes:

  • Indole Ring : Contributes to various biological activities.
  • Pyridine Ring : Enhances solubility and bioavailability.

Research indicates that compounds similar to N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine exhibit multiple mechanisms of action:

  • Inhibition of Tubulin Polymerization : Compounds with indole structures can bind to the colchicine site of tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase .
  • Induction of Apoptosis : These compounds have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis in cancer cells .
  • Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia and solid tumors .

Anticancer Activity

A study evaluated the anticancer properties of N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine through various assays:

Assay Type Result
MTT AssaySignificant reduction in cell viability at IC50 values < 0.5 μM
Cell Cycle AnalysisInduced G2/M phase arrest in treated cells
Apoptosis AssayIncreased apoptotic cell population

The compound showed a dose-dependent response with notable efficacy against cancer cell lines, suggesting its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Results indicated that modifications at the indole position significantly influenced their antiproliferative activity .
  • Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could disrupt mitochondrial membrane potential and alter expression levels of apoptosis-related proteins such as Bcl-2 and Bax, promoting apoptosis in cancer cells .

Q & A

Q. What are the recommended methodologies for synthesizing N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine and its analogues?

Answer: A common approach involves multi-step coupling reactions using pyridine and indole derivatives as core scaffolds. For example:

  • Step 1 : Functionalize the indole ring at the 3-position via alkylation or benzylation.
  • Step 2 : Introduce the pyridin-3-amine moiety via Buchwald-Hartwig amination or nucleophilic substitution .
  • Step 3 : Optimize reaction conditions (e.g., copper(I) bromide as a catalyst, cesium carbonate as a base, and DMSO as a solvent at 35°C for 48 hours) to improve yield .

Key Reaction Parameters (from analogous syntheses):

ParameterConditionYieldReference
CatalystCuBr17.9%
SolventDMSO
Temperature35°C

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C chemical shifts to published data for analogous pyridine-indole hybrids (e.g., δ 8.87 ppm for pyridine protons in CDCl3_3) .
  • HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+^+ ion matching theoretical mass) .
  • HPLC : Assess purity (>95% by area under the curve) using C18 columns and UV detection .

Q. What safety protocols should be followed during handling?

Answer:

  • Respiratory protection : Use P95 (US) or ABEK-P2 (EU) respirators due to potential carcinogenicity .
  • Environmental controls : Avoid drainage systems; use closed chemical waste containers .
  • Glove selection : Nitrile gloves resistant to DMSO and aromatic solvents .

Advanced Research Questions

Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound?

Answer:

  • Docking studies : Use software like AutoDock to predict binding affinity to targets (e.g., COX-2 for anti-inflammatory applications) .
  • QSAR models : Corporate electronic (HOMO/LUMO) and steric (logP) descriptors from analogues to predict bioactivity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Replicate assays using standardized protocols (e.g., IC50_{50} determination in triplicate) .
  • Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects .
  • Metabolite profiling : Identify active metabolites via LC-MS to explain discrepancies in potency .

Q. How can researchers optimize selectivity for specific biological targets (e.g., mGlu4 receptors)?

Answer:

  • Bioisostere replacement : Substitute pyridine with pyrazolo[4,3-b]pyridine to enhance binding to allosteric sites .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability and selectivity .
  • Pharmacophore mapping : Align functional groups (amine, benzyl) with receptor hotspots using Schrödinger’s Phase .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

Answer:

  • pH stability assays : Incubate in buffers (pH 1–9) for 24 hours and monitor degradation via HPLC .
  • Plasma stability : Test in human plasma at 37°C; use tandem MS to identify hydrolysis products .
  • Forced degradation : Expose to heat (60°C), light (UV), and oxidizers (H2 _2O2 _2) to assess robustness .

Q. How can researchers address low solubility in aqueous media?

Answer:

  • Salt formation : Synthesize hydrochloride salts (e.g., using HCl in diethyl ether) to enhance water solubility .
  • Nanoparticle formulation : Use PEGylated liposomes or PLGA nanoparticles for controlled release .
  • Co-solvent systems : Employ cyclodextrins or DMSO-water mixtures (<5% DMSO) for in vitro assays .

Q. What advanced techniques confirm the compound’s role in enzyme inhibition mechanisms?

Answer:

  • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots using purified enzymes .
  • X-ray crystallography : Resolve co-crystal structures (e.g., with COX-2) to identify binding motifs .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How can green chemistry principles be applied to its synthesis?

Answer:

  • Solvent substitution : Replace DMSO with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Catalyst recycling : Immobilize copper catalysts on silica gel for reuse in coupling reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 48 hours to <6 hours (e.g., 100°C, 300 W) .

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